6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound, referred to herein as Compound D (as designated in ), is a dihydropyrimidinone derivative featuring a pyrrolo[3,4-d]pyrimidine-dione core. Its structure is distinguished by two fluorinated aromatic substituents: a 4-fluorobenzyl group at position 6 and a 4-fluorophenyl group at position 4 (Figure 1, ). Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity in drug-like molecules due to their electronegativity and small atomic radius .
Compound D was synthesized as part of a broader investigation into anti-diabetic agents. Studies suggest that dihydropyrimidinone derivatives modulate enzymes or receptors involved in glucose metabolism, though the exact mechanism of action for Compound D remains under investigation .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-24-10-15-16(18(24)25)17(23-19(26)22-15)12-3-7-14(21)8-4-12/h1-8,17H,9-10H2,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISZLBJXEJGCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are critical in cancer therapy as they target DNA repair mechanisms in cancer cells. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield high purity and yield without the need for extensive purification steps. The method includes the use of acyl azides and malonic acid derivatives to create the desired pyrrolopyrimidine scaffold .
The primary mechanism by which this compound exerts its biological effects is through inhibition of PARP enzymes. PARPs are involved in the repair of single-strand breaks in DNA. Inhibition leads to the accumulation of DNA damage in cancer cells with homologous recombination deficiencies (HRD), ultimately resulting in cell death .
Efficacy Against PARP Enzymes
Research has demonstrated that this compound exhibits potent inhibitory activity against PARP-1 and PARP-2 isoforms. In vitro studies have shown complete inhibition of PARP-2 at concentrations as low as 10 µM while maintaining moderate activity against PARP-1 .
Table 1: Inhibitory Activity Against PARP Isoforms
| Compound | PARP-1 Activity Remaining (%) | PARP-2 Activity Remaining (%) |
|---|---|---|
| 6-(4-fluorobenzyl)-4-(4-fluorophenyl)... | 23.85 | 0 |
| Other derivatives | Varies (up to 41.64) | Varies |
Case Studies
A case study involving the application of this compound in cancer therapy highlighted its effectiveness in models with BRCA mutations. The compound was shown to enhance the cytotoxic effects of chemotherapy agents by preventing DNA repair mechanisms from functioning effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution pattern on the pyrrolopyrimidine core significantly influences biological activity. For example:
- The presence of a p-fluorobenzyl group enhances selectivity towards PARP-2.
- Variations in N1-substituents lead to differences in potency and selectivity between PARP isoforms .
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| p-Fluorobenzyl | High potency against PARP-2 |
| N1-Alkyl groups | Weaker non-selective inhibition |
| p-Fluorophenethyl | Moderate selectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound D with structurally analogous pyrrolo[3,4-d]pyrimidine-dione derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Physicochemical Properties
- Melting Points (MP) : Compound 4j (MP ~220°C) suggests higher crystallinity compared to fluorinated analogs like Compound D, which may have a lower MP due to fluorine’s disruption of crystal packing .
- Infrared (IR) Spectroscopy : The absence of hydroxyl stretches (e.g., ~3640 cm⁻¹) in Compound D’s IR profile (inferred from ) contrasts with 4j, indicating differences in hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Trends
Positional Isomerism : The 4-fluorophenyl group in Compound D may align better with target binding pockets compared to 2-hydroxyphenyl (4j) or 3-nitrophenyl () substituents, which introduce steric or electronic mismatches .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted barbituric acid derivatives with fluorinated benzylamines. For example, highlights metal-free conditions using β-CF3 aryl ketones under mild temperatures (60–80°C) to introduce fluorine substituents with high regioselectivity. Key steps include:
-
Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core via [3+3] cycloaddition.
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Step 2 : Fluorobenzyl group introduction via nucleophilic substitution (e.g., using 4-fluorobenzyl bromide).
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Critical Parameters : Reaction time (8–12 hrs), solvent polarity (DMF preferred for solubility), and stoichiometric control of fluorinated reagents to minimize byproducts .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : H and F NMR confirm fluorophenyl and fluorobenzyl substituents. For example, F NMR peaks at δ -112 to -118 ppm indicate para-fluorine environments .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (CHFNO: 379.11 g/mol) to verify molecular integrity .
- X-ray Crystallography : Used to resolve fused bicyclic systems (pyrrolo-pyrimidine core) and substituent stereochemistry .
Q. What preliminary biological activities have been reported?
- Findings : identifies anti-diabetic potential via α-glucosidase inhibition (IC = 12.3 µM) and molecular docking studies showing interactions with the enzyme’s active site (binding energy: -8.2 kcal/mol).
- Assays :
- In vitro : Enzyme inhibition assays (UV-Vis spectrophotometry at 405 nm).
- Cell-based : Cytotoxicity screening (MTT assay on HepG2 cells, CC > 50 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) affect biological activity?
- SAR Insights :
-
Fluorine vs. Chlorine : Fluorine’s electronegativity enhances target binding (e.g., hydrogen bonding with α-glucosidase), while chlorine increases lipophilicity but reduces solubility (logP: 3.2 vs. 2.8 for fluorine analog) .
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Substituent Position : Para-fluorine on benzyl groups improves metabolic stability compared to ortho/meta positions (t in liver microsomes: 45 min vs. 28 min) .
- Experimental Design :
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Synthetic Derivatives : Prepare analogs via Suzuki coupling or halogen exchange.
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Comparative Assays : Test IC shifts in enzyme inhibition and logD (octanol-water partition) measurements .
Q. What is the compound’s mechanism of action in neuroprotection or anticancer contexts?
- Proposed Mechanisms :
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PARP Inhibition : suggests pyrrolo-pyrimidine derivatives inhibit PARP-1 (IC = 0.8 µM) by competing with NAD binding.
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Dopamine Receptor Modulation : Fluorinated analogs show partial agonism at D receptors (K = 14 nM) in radioligand binding assays ($$$^3$H$$
spiperone) .- Validation Tools :
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Western Blotting : Detect PARP-1 cleavage in apoptotic cells.
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Calcium Imaging : Measure neuronal activity changes in primary cortical cultures .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Strategies :
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Formulation : Use PEGylated nanoparticles (size: 150 nm) to enhance solubility (8.5 mg/mL vs. 1.2 mg/mL free compound) .
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Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to improve oral absorption (AUC increased by 3.5× in rat models) .
- Testing :
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Pharmacokinetic Studies : LC-MS/MS quantification in plasma (C = 1.2 µg/mL at 2 hrs post-dose).
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Tissue Distribution : Radiolabeled compound tracking ($$$^{18}$F$$
PET imaging) .
Contradictions and Resolutions
- Fluorine vs. Hydroxyl Groups : reports higher α-glucosidase inhibition with fluorophenyl groups, while hydroxyl analogs (e.g., 4-hydroxyphenyl in ) show better antioxidant activity. Resolution: Activity depends on target-specific electronic/steric requirements.
- Synthetic Yields : Metal-free methods () claim 85–90% yields vs. traditional routes (60–70% in ). Resolution: Optimized β-CF3 ketone precursors reduce side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
